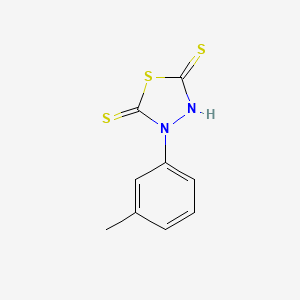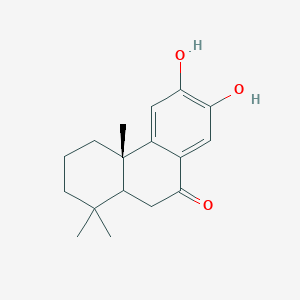
Nimbidiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nimbidiol is a compound with the molecular formula C17H22O3 and a molecular weight of 274.35 . It is an alpha-glucosidase inhibitor isolated from the medicinal plant ‘neem’ (Azadirachta indica) and has been reported as a promising anti-diabetic compound . It has also been found to have anticancer properties, being effective against various types of cancer cells including human breast cancer, prostate cancer, and colon cancer .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact structure can be represented by the SMILES string CC1(C)CCC[C@@]2(C)C1CC(=O)c3cc(O)c(O)cc23 .
Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 171-175 °C and a predicted boiling point of 459.5±45.0 °C . Its predicted density is 1.168±0.06 g/cm3 . The storage temperature for this compound is -20°C .
科学的研究の応用
Antidiabetic Potential
Nimbidiol, a diterpenoid present in Azadirachta indica (neem), has been characterized as a potent inhibitor of intestinal disaccharidases and glucoamylase. This property makes it useful for treating diabetes. This compound shows broad-spectrum inhibition of various intestinal glucosidases and compares favorably against other antidiabetic agents like acarbose and voglibose. Its effectiveness as an antidiabetic drug is promising due to its broad inhibition spectrum and the ease of synthesizing the molecule (Mukherjee & Sengupta, 2013).
Anti-inflammatory and Immunomodulatory Effects
This compound has shown significant potential in anti-inflammatory and immunomodulatory applications. Nimbidin, a compound related to this compound, significantly inhibits macrophage and neutrophil functions relevant to the inflammatory response. It reduces the migration of macrophages, inhibits phagocytosis, and diminishes respiratory burst in these cells. Furthermore, nimbidin suppresses nitric oxide and prostaglandin E2 production in stimulated macrophages, suggesting its value in treating inflammation-related diseases (Kaur, Alam, & Athar, 2004).
Renal Remodeling and Dysfunction in Diabetic Nephropathy
In diabetic nephropathy, a leading cause of chronic kidney disease, this compound has shown efficacy in ameliorating adverse renal remodeling and dysfunction. It modulates the levels of matrix metalloproteinases (MMPs) and reduces extracellular matrix protein accumulation, thereby alleviating renal fibrosis and improving renal function. This suggests this compound's therapeutic potential in treating diabetic nephropathy (Juin, Pushpakumar, & Sen, 2021).
Anticancer Activities
This compound has been synthesized and studied for its anticancer activities. A novel ring C aromatic diterpene, derived from this compound, exhibited anticancer properties in research. This finding indicates the potential of this compound and its derivatives in cancer therapy (Zambrano, Rosales, & Nakano, 2003).
作用機序
Target of Action
Nimbidiol is an alpha-glucosidase inhibitor . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and its inhibition can help control blood sugar levels, making this compound a promising anti-diabetic compound .
Mode of Action
This compound interacts with its primary target, alpha-glucosidase, by inhibiting its activity . This inhibition reduces the breakdown of carbohydrates into simple sugars, thereby controlling blood sugar levels .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It has been shown to reduce oxidative stress in diabetic mice, which is crucial in the development of diabetic nephropathy (DN) . This compound mitigates the adverse extracellular matrix (ECM) accumulation, a key factor in the progression of DN . It also influences the NF-κB signaling pathway, which plays a significant role in inflammation and immunity .
Pharmacokinetics
It’s known that this compound is administered to mice at a dosage of 400 μg kg −1 day −1 , suggesting that it has sufficient bioavailability at this dosage to exert its therapeutic effects.
Result of Action
This compound’s action results in several molecular and cellular effects. It decreases reactive oxygen species and expression levels of 4HNE, p22phox, Nox4, and ROMO1, while increasing GSH: GSSG, and the expression levels of SOD-1, SOD-2, and catalase . It also regulates the expression of various other molecules, such as eNOS, ACE2, Sirt1, IL-10, iNOS, and IL-17 . These changes contribute to the mitigation of renal injury in diabetic mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of chronic hyperglycemia-induced oxidative stress, a common condition in diabetes, can enhance the therapeutic effects of this compound . .
Safety and Hazards
Nimbidiol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The recommended safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .
特性
IUPAC Name |
(4aS,10aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16(2)5-4-6-17(3)11-8-14(20)13(19)7-10(11)12(18)9-15(16)17/h7-8,15,19-20H,4-6,9H2,1-3H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKXUYCBVKSSY-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC(=O)C3=CC(=C(C=C23)O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


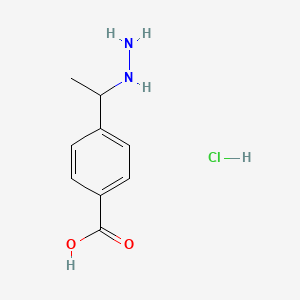
![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)
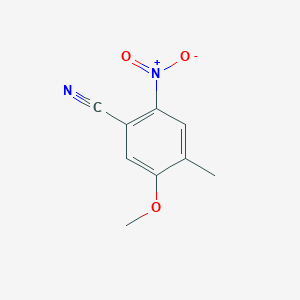
![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
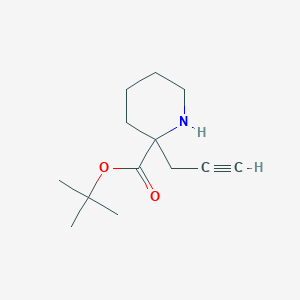
![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)
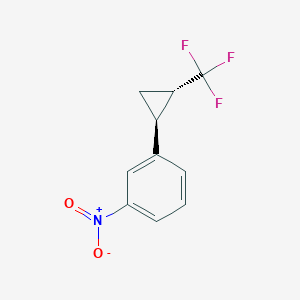
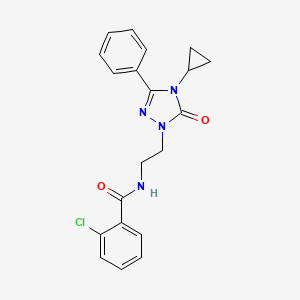
![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)
